molecular formula C20H25N3OS B3700542 4-(4-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(4-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B3700542
M. Wt: 355.5 g/mol
InChI Key: ASMIMCMFQPHHEL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a piperazine derivative featuring a carbothioamide functional group. The piperazine ring is substituted at the 4-position with a 4-methoxyphenyl group, while the thioamide nitrogen is linked to a 2-phenylethyl moiety.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-24-19-9-7-18(8-10-19)22-13-15-23(16-14-22)20(25)21-12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMIMCMFQPHHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-(4-Methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine derivatives class, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_2O_2S. Its structure includes a piperazine ring, a methoxyphenyl group, and a phenylethyl moiety, contributing to its unique biological activity.

Property Value
Molecular Weight342.44 g/mol
Density1.291 g/cm³
Boiling Point490.1 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the carbothioamide group could enhance interactions with polar residues in target proteins.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess potent antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Piperazine derivatives are also recognized for their anti-inflammatory properties. In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various piperazine derivatives, including related compounds, demonstrated that they exhibited minimum inhibitory concentrations (MICs) against several bacterial strains, indicating strong antimicrobial potential.
  • Anti-inflammatory Research : Another investigation into the anti-inflammatory effects of piperazine derivatives found that they significantly reduced edema in animal models when administered at therapeutic doses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives as follows:

Compound Biological Activity
4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamideAntimicrobial, Anti-inflammatory
N-(2-phenylethyl)piperazine-1-carbothioamideLimited anti-inflammatory effects
4-(furan-2-ylcarbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamideAnticancer properties

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Heterocycle Variations
  • N-(2-Phenylethyl)piperidine-1-carbothioamide (B3) & N-(2-phenylethyl)morpholine-4-carbothioamide (B4)
    • Key Differences : Replacement of piperazine with piperidine (B3) or morpholine (B4).
    • Biological Activity : Both compounds demonstrated antioxidant activity in carbon tetrachloride-challenged rats, with B4 (morpholine) showing higher inhibition (86.7%) than B3 (piperidine, 84.4%). This suggests that oxygen-containing heterocycles (morpholine) may enhance antioxidant efficacy compared to saturated nitrogen systems .
Aromatic Substituent Variations
  • 4-(3-Chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide (Y600-0922) Key Difference: Meta-chlorophenyl substituent (electron-withdrawing) vs. para-methoxyphenyl (electron-donating). Implications: Chlorine’s electronegativity may alter binding affinity or metabolic stability compared to methoxy groups.
  • 4-(Furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide (CAS 433259-82-6) Key Difference: Furan-2-carbonyl group introduces a planar, heteroaromatic substituent. Implications: The carbonyl group may enhance hydrogen bonding, while the furan ring could influence lipophilicity. No biological data are available, but structural diversity highlights synthetic flexibility .
  • p-MPPI & p-MPPF (5-HT1A Antagonists)

    • Key Differences : 2'-Methoxyphenyl substituent (ortho position) vs. target compound’s para-methoxyphenyl.
    • Biological Activity : p-MPPI and p-MPPF antagonized 5-HT1A receptors with ID50 values of 5 mg/kg and 3 mg/kg, respectively, in hypothermia models. The para-methoxy group in the target compound may offer distinct steric or electronic interactions compared to ortho-substituted analogs .
Functional Group Variations
  • NCT-503 (PHGDH Inhibitor)
    • Structure : 4-(Trifluoromethyl)benzyl and dimethylpyridin-2-yl groups.
    • Key Difference : Trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating).
    • Implications : NCT-503’s inhibitory activity on PHGDH underscores the importance of electron-withdrawing groups for target engagement. The target compound’s methoxy group may favor different biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

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